molecular formula C12H14 B8496023 2-Isopropyl-1H-indene

2-Isopropyl-1H-indene

Cat. No. B8496023
M. Wt: 158.24 g/mol
InChI Key: NIZLMLNEWVSBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06121182

Procedure details

2-i-Propyl-1-indanol, non-purified, was dissolved in 300 ml of benzene to which was added 5 g of p-toluenesulfonic acid monohydrate and the resulting mixture was refluxed to allow dehydration reaction to occur. After the reaction was over, the reaction mixture was washed with saline, dried over magnesium sulfate, and concentrated in an evaporator. The reaction mixture was purified by column chromatography (silica gel, development solvent: n-hexane) to fractionate the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]1O)([CH3:3])[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH:1]([C:4]1[CH2:12][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1C(C2=CC=CC=C2C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
CUSTOM
Type
CUSTOM
Details
dehydration reaction
WASH
Type
WASH
Details
was washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in an evaporator
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (silica gel, development solvent: n-hexane)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.